

spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues

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Spectroscopic Analysis of Morpholine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **morpholine** and its key analogues: N-methyl**morpholine**, N-acetyl**morpholine**, N-phenyl**morpholine**, and thio**morpholine**. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses to facilitate comparison and aid in structural elucidation. Detailed experimental protocols for these techniques are also provided, alongside visualizations of a key biological signaling pathway involving **morpholine** derivatives and the general experimental workflows.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for **morpholine** and its analogues.

¹H NMR Spectral Data

Solvent: CDCl3 (unless otherwise specified) Frequency: 400 MHz



Compound	δ (ppm) - O- CH ₂ (Integration, Multiplicity)	δ (ppm) - N- CH ₂ (Integration, Multiplicity)	δ (ppm) - N- Substituent (Integration, Multiplicity)	Other Signals (ppm)
Morpholine	~3.70 (4H, t)	~2.86 (4H, t)	~1.95 (1H, s, N- H)	
N- Methylmorpholin e	~3.69 (4H, t)	~2.39 (4H, t)	~2.28 (3H, s)	_
N- Acetylmorpholine	~3.65 (4H, m)	~3.55 (4H, m)	~2.10 (3H, s)	_
N- Phenylmorpholin e	~3.88 (4H, t)	~3.17 (4H, t)	6.90-7.35 (5H, m, Ar-H)	_
Thiomorpholine	~3.10 (4H, t)	~1.75 (1H, s, N- H)	~2.75 (4H, t, S- CH ₂)	_

¹³C NMR Spectral Data

Solvent: CDCl3 (unless otherwise specified) Frequency: 100 MHz



Compound	δ (ppm) - O- CH₂	δ (ppm) - N- CH₂	δ (ppm) - N- Substituent	Other Signals (ppm)
Morpholine	~67.6	~46.3		
N- Methylmorpholin e	~67.1	~55.0	~46.2	
N- Acetylmorpholine	~66.8	~45.9, ~41.5	~21.4 (C=OCH ₃), ~168.9 (C=O)	_
N- Phenylmorpholin e	~67.0	~49.5	~115.6, ~120.0, ~129.0, ~151.1 (Ar-C)[1]	_
Thiomorpholine	~47.9	~28.0 (S-CH ₂)		_

IR Spectral Data



Compoun	ν (cm ⁻¹) N-H Stretch	ν (cm ⁻¹) C-H Stretch	ν (cm ⁻¹) C=O Stretch	ν (cm ⁻¹) C-O-C Stretch	ν (cm ⁻¹) C-N Stretch	ν (cm ⁻¹) C-S Stretch
Morpholine	~3330	2954, 2907, 2848, 2820[2]	~1115	~1140		
N- Methylmor pholine	~2960, ~2850, ~2800	~1115	~1140		_	
N- Acetylmorp holine	~2970, ~2920, ~2860	~1645	~1115	~1270		
N- Phenylmor pholine	~3060, ~2960, ~2850	~1120	~1230		_	
Thiomorph oline	~3300	~2950, ~2850	~1130	~670		

Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Morpholine	87	86, 57, 56, 42, 30, 28[3]
N-Methylmorpholine	101	100, 71, 58, 42
N-Acetylmorpholine	129	86, 70, 57, 43[4]
N-Phenylmorpholine	163	162, 134, 105, 77
Thiomorpholine	103	103, 74, 60, 46, 30[5]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



A standardized protocol is essential for acquiring high-quality and reproducible NMR spectra.

A. Sample Preparation:

- Sample Quantity:
 - ¹H NMR: 5-10 mg of the analyte.
 - ¹³C NMR: 20-50 mg of the analyte.
- Solvent Selection: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. For comparative purposes, using the same solvent is recommended. The typical volume is 0.6-0.7 mL.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

B. Instrument Setup and Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard one-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 512-2048 scans, depending on the sample concentration.



Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

A. Sample Preparation:

- Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solid (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
- B. Instrument Setup and Data Acquisition:
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Background Collection: A background spectrum of the empty sample holder (or pure salt plates/ATR crystal) is collected.
- Sample Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.
- Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.

Mass Spectrometry (MS)

A. Sample Preparation:

- Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
- B. Instrument Setup and Data Acquisition (Electron Ionization EI):
- Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Ionization Mode: Electron Impact (EI) at 70 eV.

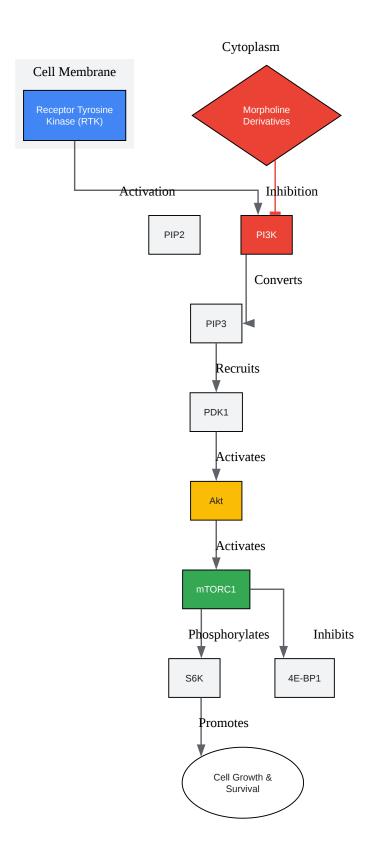


- Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 20-200).
- Inlet System: For volatile compounds, a direct insertion probe or GC inlet can be used.
 - GC-MS Parameters (Example):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

Visualizations Biological Signaling Pathway: PI3K/Akt/mTOR Inhibition

Morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.





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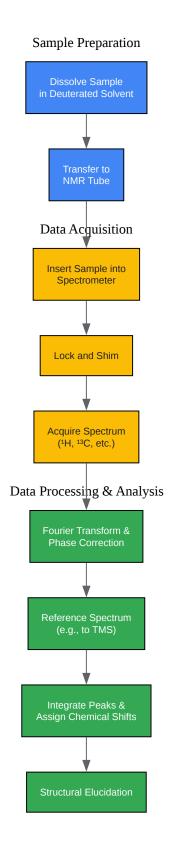
Inhibition of the PI3K/Akt/mTOR pathway by **morpholine** derivatives.



Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed in this guide.





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General workflow for NMR spectroscopic analysis.



Sample Preparation Prepare Sample (Neat Liquid or Solid/ATR) Data Acquisition Collect Background Spectrum Scan Sample Data Processing & Analysis **Subtract Background** from Sample Spectrum **Identify Characteristic**

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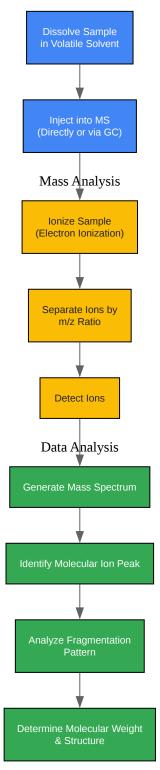
Absorption Bands

Correlate Bands to Functional Groups

General workflow for IR spectroscopic analysis.



Sample Preparation & Introduction



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General workflow for Mass Spectrometry (EI) analysis.



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